[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine
Description
Contextualization within Thiazole (B1198619) and Benzothiadiazole Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a key structural component in a variety of pharmaceuticals, including some antibiotics and anticancer agents. The presence of sulfur and nitrogen atoms provides sites for hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets.
Benzothiadiazole, which consists of a benzene (B151609) ring fused to a thiadiazole ring, is another heterocyclic system of significant interest. It is known for its electron-withdrawing properties, making it a valuable building block in the development of organic semiconductors and fluorescent materials. researchgate.net In the realm of medicinal chemistry, benzothiadiazole derivatives have been explored for a range of biological activities.
The compound nih.govresearchgate.netthiazolo[5,4-e] nih.govresearchgate.netrsc.orgbenzothiadiazol-7-amine is a unique amalgamation of these two important heterocycles. The fusion of a thiazole ring to a benzothiadiazole core creates a planar, electron-rich system with a distinct arrangement of heteroatoms. This specific isomeric arrangement and the presence of an amine substituent suggest a molecule with potential for diverse chemical reactivity and biological interactions.
Rationale for Investigating Hybrid Thiazolo-Benzothiadiazole Structures
The investigation into hybrid molecules like nih.govresearchgate.netthiazolo[5,4-e] nih.govresearchgate.netrsc.orgbenzothiadiazol-7-amine is driven by the principle of molecular hybridization. This approach in drug discovery and materials science aims to combine two or more different pharmacophores or functional moieties to create a new molecule with potentially enhanced or synergistic properties. nih.gov
In the context of medicinal chemistry, fusing a thiazole ring with a benzothiadiazole core could lead to compounds with a broader spectrum of biological activity than either of the parent heterocycles alone. nih.gov For instance, the combination might result in dual-action drugs that can interact with multiple biological targets, a strategy that is gaining traction in the treatment of complex diseases like cancer. globalresearchonline.net
From a materials science perspective, the fusion of these two aromatic systems can significantly influence the electronic properties of the resulting molecule. The extended π-conjugation in such fused systems can lead to smaller HOMO-LUMO gaps, which is a desirable feature for organic electronic materials used in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The electron-accepting nature of the benzothiadiazole unit combined with the properties of the thiazole ring can be fine-tuned by the introduction of substituents like the amine group in nih.govresearchgate.netthiazolo[5,4-e] nih.govresearchgate.netrsc.orgbenzothiadiazol-7-amine. researchgate.net
Overview of Academic Research Trajectories for Related Compounds
While specific research on nih.govresearchgate.netthiazolo[5,4-e] nih.govresearchgate.netrsc.orgbenzothiadiazol-7-amine is not extensively documented in publicly available literature, the research trajectories for related fused thiazole and benzothiadiazole systems provide valuable insights into its potential applications.
In Medicinal Chemistry:
Anticancer Agents: Many novel fused thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. globalresearchonline.netmdpi.com The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as protein kinases. mdpi.com
Antimicrobial and Antifungal Agents: The thiazole nucleus is a prominent feature in many antimicrobial compounds. researchgate.net Research has focused on synthesizing hybrid molecules that club the thiazole ring with other heterocyles to combat antimicrobial resistance. researchgate.net Fused systems like triazolothiadiazoles have shown potent antibacterial and antifungal activities, in some cases exceeding the efficacy of standard drugs. nih.govnih.gov
In Materials Science:
Organic Semiconductors: Fused heterocyclic systems are at the forefront of research into new organic semiconductor materials. The rigid and planar structure of these molecules facilitates dense packing in the solid state, which is conducive to high charge carrier mobility. researchgate.net Thiazole-fused benzothiadiazole derivatives have been designed as T-shaped electron-accepting units for organic photovoltaics. researchgate.net
Fluorescent Dyes and Sensors: The extended π-systems of fused heterocycles often result in strong fluorescence. nih.govrsc.org This property is exploited in the development of fluorescent probes for biological imaging and chemical sensing. The photophysical properties can be tuned by modifying the chemical structure, for example, by introducing different substituents. rsc.orgnih.gov
The following table provides a summary of research areas for related fused heterocyclic compounds.
| Research Area | Key Findings |
| Anticancer Activity | Fused thiazole hybrids show potency against various cancer cell lines. globalresearchonline.netmdpi.com |
| Antimicrobial Activity | Thiazole-containing hybrids are developed to combat drug resistance. researchgate.net |
| Antifungal Activity | Triazolo-thiadiazole derivatives exhibit strong antifungal properties. nih.govnih.gov |
| Organic Electronics | Thiazole-fused benzothiadiazoles are explored as electron-accepting materials. researchgate.net |
| Fluorescent Materials | Fused heterocycles are used to create new fluorescent dyes and sensors. nih.govrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-g][2,1,3]benzothiadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S2/c8-7-9-4-2-1-3-5(6(4)12-7)11-13-10-3/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZYILCRNQCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363675 | |
| Record name | ST091389 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20613-67-6 | |
| Record name | ST091389 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Reaction Mechanism Elucidation
Precursor Synthesis and Building Block Approaches
The foundation of a successful synthesis of the target molecule lies in the efficient preparation of key precursors. A convergent synthetic approach, where the thiazole (B1198619) and benzothiadiazole components are synthesized separately before being fused, is a common and effective strategy.
Synthesis of Key Thiazole Intermediates
While a direct synthesis of a pre-formed thiazole ring ready for fusion to a benzothiadiazole core is one possible route, a more common and versatile approach involves the in-situ formation of the thiazole ring onto the benzothiadiazole scaffold. This is often achieved through the reaction of an appropriately substituted aminobenzothiadiazole with a thiocyanate (B1210189) source. Therefore, the "key thiazole intermediate" is conceptually the reactive partner that provides the necessary atoms for the thiazole ring formation.
A plausible and widely utilized method for thiazole ring annulation is the reaction of an ortho-diamino aromatic compound with a thiocyanate salt, often in the presence of an oxidizing agent. This approach, if applied to a suitably substituted benzothiadiazole, could directly lead to the desired thiazolo[5,4-e]benzothiadiazole skeleton.
Preparation of Functionalized Benzothiadiazole Cores
The synthesis of a functionalized 2,1,3-benzothiadiazole (B189464) core is a critical step. The strategic placement of functional groups on this core dictates the subsequent cyclization and functionalization steps. For the synthesis of wikipedia.orgresearchgate.netthiazolo[5,4-e] wikipedia.orgresearchgate.netnih.govbenzothiadiazol-7-amine, a key precursor would be a 2,1,3-benzothiadiazole with amino groups at the 4 and 6 positions.
A potential synthetic route to 4,6-diamino-2,1,3-benzothiadiazole could start from the commercially available 2,1,3-benzothiadiazole. Nitration of 2,1,3-benzothiadiazole would likely yield a mixture of nitro-substituted products. Selective synthesis of 4,6-dinitro-2,1,3-benzothiadiazole (B3061993) would be a crucial step, potentially requiring optimization of reaction conditions to favor this specific isomer. Subsequent reduction of the dinitro compound, for instance, using a reducing agent like tin(II) chloride in hydrochloric acid, would then yield the desired 4,6-diamino-2,1,3-benzothiadiazole.
Table 1: Potential Synthetic Route to 4,6-diamino-2,1,3-benzothiadiazole
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2,1,3-Benzothiadiazole | HNO₃, H₂SO₄ (Nitration) | 4,6-Dinitro-2,1,3-benzothiadiazole |
| 2 | 4,6-Dinitro-2,1,3-benzothiadiazole | SnCl₂, HCl (Reduction) | 4,6-Diamino-2,1,3-benzothiadiazole |
Cyclization and Fusion Methodologies for the Thiazolo[5,4-e]benzothiadiazole Skeleton
With the key 4,6-diamino-2,1,3-benzothiadiazole precursor in hand, the next critical phase is the construction of the fused thiazole ring to form the wikipedia.orgresearchgate.netthiazolo[5,4-e] wikipedia.orgresearchgate.netnih.govbenzothiadiazole skeleton.
Mechanistic Investigations of Ring-Closure Reactions (e.g., Cyclocondensation)
The cyclization of 4,6-diamino-2,1,3-benzothiadiazole to form the thiazole ring can be envisioned to proceed through a cyclocondensation reaction. A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of an ortho-aminothiophenol with a cyanogen (B1215507) halide or the reaction of an ortho-aminoaryl compound with a thiocyanate salt in the presence of an oxidizing agent.
In the context of 4,6-diamino-2,1,3-benzothiadiazole, one of the amino groups can be considered as the nucleophile for the initial attack. The reaction with a thiocyanate, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine, is a plausible route.
The proposed mechanism would involve the following steps:
Oxidation of the thiocyanate ion to form thiocyanogen (B1223195), (SCN)₂.
Electrophilic attack of thiocyanogen on one of the amino groups of 4,6-diamino-2,1,3-benzothiadiazole.
Intramolecular cyclization of the resulting intermediate, where the adjacent amino group attacks the carbon of the thiocyanate moiety.
Subsequent elimination of a molecule (e.g., H₂S or a related species depending on the exact reaction pathway and workup) to afford the aromatic thiazole ring.
Regiochemical Control in Multi-Step Synthesis
A significant challenge in this synthetic approach is the regiochemical control during the cyclization step. The 4,6-diamino-2,1,3-benzothiadiazole precursor has two amino groups in a meta-relationship. The cyclization to form the thiazole ring can, in principle, occur on either side of the benzothiadiazole core, leading to two possible regioisomers: the desired wikipedia.orgresearchgate.netthiazolo[5,4-e] wikipedia.orgresearchgate.netnih.govbenzothiadiazol-7-amine and its isomer, wikipedia.orgresearchgate.netthiazolo[4,5-f] wikipedia.orgresearchgate.netnih.govbenzothiadiazol-7-amine.
The regiochemical outcome will be influenced by the electronic and steric environment of the two amino groups. The electronic properties of the benzothiadiazole ring system will play a crucial role in directing the electrophilic attack of the thiocyanogen. It is conceivable that one of the amino groups will be more nucleophilic than the other, leading to a preferential cyclization pathway. Detailed mechanistic studies, including computational modeling, would be necessary to predict and control the regioselectivity of this reaction.
Functionalization and Derivatization Strategies for the 7-Amine Position
Once the wikipedia.orgresearchgate.netthiazolo[5,4-e] wikipedia.orgresearchgate.netnih.govbenzothiadiazol-7-amine skeleton is successfully synthesized, the 7-amino group provides a handle for further functionalization and derivatization. This allows for the modification of the molecule's properties for various applications.
Standard methods for the derivatization of aromatic amines can be employed. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.
Diazotization: Conversion of the amine to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).
An alternative strategy to introduce the 7-amino group at a later stage of the synthesis could involve a precursor bearing a different functional group at the 7-position, which can then be converted to an amine. For instance, if a carboxylic acid group were present at the 7-position, a Curtius, Hofmann, or Schmidt rearrangement could be employed to convert it to the desired amine. wikipedia.orgnih.govnih.govillinoisstate.eduunl.edu The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.orgnih.govnih.gov
Table 2: Potential Rearrangement Reactions for the Synthesis of the 7-Amine Group
| Rearrangement | Starting Functional Group at Position 7 | Key Intermediate | Final Functional Group |
| Curtius | Carboxylic Acid | Acyl Azide -> Isocyanate | Amine |
| Hofmann | Amide | N-haloamide -> Isocyanate | Amine |
| Schmidt | Carboxylic Acid or Ketone | - | Amine |
These derivatization strategies offer a versatile platform for creating a library of wikipedia.orgresearchgate.netthiazolo[5,4-e] wikipedia.orgresearchgate.netnih.govbenzothiadiazol-7-amine analogs with tailored electronic and steric properties.
Amination Reactions on Heterocyclic Scaffolds
The introduction of an amino group onto a heterocyclic core is a pivotal step in the synthesis of the target compound. While direct amination can be challenging, modern catalysis offers powerful solutions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly efficient method for forming C-N bonds. This reaction is particularly valuable for coupling amines with aryl or heteroaryl halides or triflates.
In a relevant study on the synthesis of novel 2,1,3-benzothiadiazole derivatives, a Buchwald-Hartwig cross-coupling reaction was successfully employed to introduce aryl amine substituents. nih.gov This approach demonstrates a viable pathway for functionalizing a benzothiadiazole core, which is a key structural component of the target molecule. The methodology involves the reaction of a halogenated benzothiadiazole precursor with an amine in the presence of a palladium catalyst and a suitable base. The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high yields and accommodating a wide range of substrates. N-heterocyclic carbene (NHC) palladium complexes have shown particular promise in this regard. nih.gov
The general applicability of amination on heterocyclic systems is well-documented. For instance, the amination of 5-chloro-3-(4-chlorophenyl)- mdpi.comresearchgate.netbohrium.comtriazolo[4,3-a]pyrazine with various primary amines has been shown to proceed in respectable yields, highlighting the utility of nucleophilic aromatic substitution for installing amine groups on electron-deficient heterocyclic scaffolds. beilstein-journals.org This strategy, while different from cross-coupling, represents an alternative pathway that could be explored for the synthesis of mdpi.comsemanticscholar.orgthiazolo[5,4-e] mdpi.comsemanticscholar.orgresearchgate.netbenzothiadiazol-7-amine from a suitable halogenated precursor.
Table 1: Examples of Catalytic Systems for Amination on Heterocyclic Cores
| Catalyst System | Substrate Example | Amine | Base | Solvent | Yield | Reference |
| NHC-Pd | 5-Amino-1,2,3-triazolyl 2,1,3-benzothiadiazole | N,N-diarylamine | NaOtBu | Dioxane | High | nih.gov |
| - | 5-chloro- mdpi.comresearchgate.netbohrium.comtriazolo[4,3-a]pyrazine | Primary amines | - | Neat | 18-87% | beilstein-journals.org |
Cross-Coupling Approaches for Extended Conjugation (e.g., Suzuki-Miyaura)
To enhance the electronic properties of heterocyclic compounds, extending their π-conjugated system is a common strategy. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is exceptionally versatile and tolerant of a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules.
In the context of synthesizing derivatives of the mdpi.comsemanticscholar.orgthiazolo[5,4-e] mdpi.comsemanticscholar.orgresearchgate.netbenzothiadiazole scaffold, a Suzuki-Miyaura reaction could be used to attach aryl or heteroaryl substituents. This would involve preparing a halogenated version of the thiazolobenzothiadiazole core and coupling it with a suitable arylboronic acid. Studies on related heterocyclic systems provide a clear blueprint for this approach. For example, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with various arylboronic acids has been systematically investigated. nih.govdocumentsdelivered.com These studies demonstrate that reaction conditions can be tuned to achieve either mono- or diarylation of the heterocyclic core. nih.gov
The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are commonly employed. nih.govmdpi.com The reaction typically requires a base, such as sodium carbonate or potassium carbonate, and is often carried out in a mixture of an organic solvent and water. mdpi.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Heterocycles
| Heterocyclic Substrate | Coupling Partner | Catalyst | Base | Solvent System | Yield | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | - | nih.gov |
| 2-Bromo-thiazolo[3,2-a]pyrimidin-7-one | Arylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/Water | High | mdpi.com |
| 4(7)-Bromo-2,1,3-benzothiadiazole | (E)-4-(2-styryl) N,N-diphenylaniline | Pd(PPh₃)₄ | - | NMP | - | researchgate.net |
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In the synthesis of complex heterocyclic compounds, these principles can be applied by selecting environmentally benign solvents, developing recyclable catalysts, and utilizing energy-efficient reaction conditions. mdpi.combohrium.com
One of the most significant advances in green chemistry is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. An efficient Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-substituted thiazoles has been developed using microwave irradiation in an aqueous medium without any organic co-solvent. rsc.org Microwave-assisted organic synthesis (MAOS) is another key green technology that can dramatically reduce reaction times, improve yields, and enhance product purity, often with lower energy consumption compared to conventional heating methods. nanobioletters.com
The development of heterogeneous catalysts is also a central theme in green synthetic chemistry. mdpi.com Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For instance, SnP₂O₇ has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of benzothiazoles, achieving high yields in very short reaction times. mdpi.com The catalyst could be reused multiple times without a significant loss of activity. mdpi.com
Applying these green principles to the synthesis of mdpi.comsemanticscholar.orgthiazolo[5,4-e] mdpi.comsemanticscholar.orgresearchgate.netbenzothiadiazol-7-amine could involve:
Utilizing microwave irradiation to accelerate key steps like amination or cross-coupling reactions.
Exploring aqueous solvent systems for palladium-catalyzed reactions.
Developing solid-supported or heterogeneous catalysts for the key bond-forming reactions to facilitate catalyst recovery and reuse.
These approaches not only contribute to a more sustainable chemical industry but can also lead to more efficient and economical synthetic routes. nanobioletters.com
Based on the available scientific literature, a detailed computational and theoretical analysis specifically for the compound " nih.govresearchgate.netthiazolo[5,4-e] nih.govresearchgate.netnih.govbenzothiadiazol-7-amine" is not publicly documented. While extensive research exists for the constituent heterocyclic systems, such as benzothiazoles and 2,1,3-benzothiadiazoles, the specific fused structure requested has not been the subject of dedicated computational studies in the provided search results.
Therefore, it is not possible to generate the detailed article as per the requested outline without resorting to speculation or incorrectly applying data from related but structurally distinct molecules. The principles of scientific accuracy preclude the extrapolation of quantum chemical data—such as frontier molecular orbital energies, charge distribution, reaction pathways, and conformational analysis—from simpler or isomeric systems to this specific complex heterocycle.
Computational studies on related structures, like 2,1,3-benzothiadiazole (BTD) derivatives, show that their electronic properties are highly sensitive to the nature and position of substituents and the type of fused rings. For instance, DFT studies on various BTD derivatives reveal that the HOMO (Highest Occupied Molecular Orbital) is often spread across the molecule while the LUMO (Lowest Unoccupied Molecular Orbital) tends to be localized on the electron-accepting benzothiadiazole core. nih.gov The energy gap between these orbitals, a critical parameter for electronic applications, is significantly influenced by the molecular structure. nih.govmdpi.com Furthermore, the planarity of such fused systems is a key factor in enabling close intermolecular contacts and efficient charge transport. nih.govicm.edu.pl
However, without specific calculations for nih.govresearchgate.netthiazolo[5,4-e] nih.govresearchgate.netnih.govbenzothiadiazol-7-amine, any discussion of its electronic structure, reaction mechanisms, or conformation would be unsubstantiated. Accurate data for the requested article would require novel, dedicated quantum chemical simulations to be performed on this exact molecule.
Computational and Theoretical Chemistry Insights
Theoretical Prediction of Reactivity Patterns (e.g., Nucleophilic/Electrophilic Sites)
Detailed theoretical predictions of the reactivity patterns for the specific compound nih.govscirp.orgthiazolo[5,4-e] nih.govscirp.orgmdpi.combenzothiadiazol-7-amine, including the identification of its nucleophilic and electrophilic sites through methods such as Density Functional Theory (DFT), are not available in the current body of published scientific literature. Computational studies often employ calculations of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO) to determine sites susceptible to electrophilic and nucleophilic attack. For related but structurally distinct heterocyclic systems like benzothiazole (B30560) and 2,1,3-benzothiadiazole (B189464) derivatives, DFT has been used to analyze reactivity. scirp.orgmdpi.commdpi.com These analyses typically indicate that nitrogen and sulfur atoms can act as nucleophilic centers, while regions with lower electron density are prone to nucleophilic attack. However, without specific computational data for nih.govscirp.orgthiazolo[5,4-e] nih.govscirp.orgmdpi.combenzothiadiazol-7-amine, any direct extrapolation of reactivity patterns would be speculative.
Exploration of Electronic Transitions and Charge Transfer via Time-Dependent Density Functional Theory (TD-DFT)
A detailed exploration of the electronic transitions and charge transfer characteristics for nih.govscirp.orgthiazolo[5,4-e] nih.govscirp.orgmdpi.combenzothiadiazol-7-amine using Time-Dependent Density Functional Theory (TD-DFT) has not been reported in peer-reviewed literature. TD-DFT is a powerful computational method for investigating the excited-state properties of molecules, providing insights into absorption spectra, and the nature of electronic transitions (e.g., π-π, n-π), including intramolecular charge transfer (ICT). researchgate.netresearchgate.net For other classes of compounds containing benzothiadiazole or benzothiazole cores, TD-DFT calculations have been instrumental in understanding their photophysical properties. mdpi.comresearchgate.net These studies often analyze the orbitals involved in the primary electronic transitions to characterize any charge transfer from electron-donating parts of the molecule to electron-accepting parts. The absence of such a study for nih.govscirp.orgthiazolo[5,4-e] nih.govscirp.orgmdpi.combenzothiadiazol-7-amine means that its specific absorption wavelengths, oscillator strengths, and the nature of its excited states remain computationally uncharacterized.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For rsc.orgresearchgate.netthiazolo[5,4-e] rsc.orgresearchgate.netchemrxiv.orgbenzothiadiazol-7-amine, both ¹H and ¹³C NMR would provide critical information for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons on the benzothiadiazole and thiazole (B1198619) rings would be influenced by the electron-withdrawing nature of the heterocyclic systems and the electron-donating amino group. For analogous aminobenzothiazole systems, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. researchgate.net The two protons of the primary amine group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. pdx.edu
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbon atoms in the heterocyclic rings are expected to resonate in the downfield region, typically between δ 110 and 160 ppm, due to the influence of the nitrogen and sulfur atoms. rsc.org The carbon atom attached to the amino group would experience an upfield shift compared to the unsubstituted parent compound due to the electron-donating effect of the amine.
Expected ¹H and ¹³C NMR Data for a Related Aminobenzothiadiazole Derivative
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| Heterocyclic C | - | 140 - 160 |
| C-NH₂ | - | ~150 |
| NH₂ | variable (broad singlet) | - |
Note: The data presented is hypothetical and based on typical values for related aminobenzothiadiazole structures.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of rsc.orgresearchgate.netthiazolo[5,4-e] rsc.orgresearchgate.netchemrxiv.orgbenzothiadiazol-7-amine is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the fused heterocyclic rings would likely produce a series of complex bands in the 1400-1650 cm⁻¹ region. Furthermore, the C-S stretching vibrations are expected to be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic and heterocyclic rings, which are often weak in FTIR spectra.
Characteristic FTIR Absorption Bands for Related Aminobenzothiadiazole Structures
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N / C=C Stretch | 1400 - 1650 |
| C-S Stretch | 600 - 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in structural confirmation.
For rsc.orgresearchgate.netthiazolo[5,4-e] rsc.orgresearchgate.netchemrxiv.orgbenzothiadiazol-7-amine, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the fused heterocyclic system. Common fragmentation pathways for related benzothiadiazole and thiazole derivatives involve the loss of small neutral molecules such as HCN, CS, and N₂. researchgate.netsapub.orgnih.gov The initial fragmentation might involve the cleavage of the thiazole ring, followed by the breakdown of the benzothiadiazole core. researchgate.netraco.cat
Plausible Fragmentation Pathways in Mass Spectrometry
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
| [M-N₂]⁺ | Loss of nitrogen molecule |
| [M-CS]⁺ | Loss of carbon monosulfide |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of rsc.orgresearchgate.netthiazolo[5,4-e] rsc.orgresearchgate.netchemrxiv.orgbenzothiadiazol-7-amine is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the conjugated heterocyclic system. rsc.orgresearchgate.net
The presence of the electron-donating amino group and the extensive conjugation in the fused ring system would likely result in absorption maxima at longer wavelengths (bathochromic shift) compared to the unsubstituted parent compound. chemrxiv.org For similar benzothiadiazole derivatives, absorption maxima are typically observed in the UV-A and visible regions, ranging from 350 to 450 nm. rsc.orgresearchgate.net The solvent polarity can also influence the position of the absorption bands.
Expected UV-Vis Absorption Maxima for a Related Benzothiadiazole Derivative in a Nonpolar Solvent
| Transition | Expected Wavelength Range (nm) |
| π→π | 350 - 450 |
| n→π | > 400 (often a shoulder) |
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy is used to study the emission properties of a molecule after it has absorbed light. Many benzothiadiazole derivatives are known to be fluorescent. mdpi.comnih.gov The emission spectrum of rsc.orgresearchgate.netthiazolo[5,4-e] rsc.orgresearchgate.netchemrxiv.orgbenzothiadiazol-7-amine would likely show a Stokes shift, with the emission maximum at a longer wavelength than the absorption maximum.
The fluorescence properties, including the quantum yield and lifetime, are expected to be sensitive to the solvent environment. nih.govresearchgate.net In polar solvents, a red shift in the emission spectrum is often observed due to the stabilization of the excited state. The amino group can also play a role in intramolecular charge transfer (ICT) processes, which can significantly influence the fluorescence characteristics. mdpi.com For related aminobenzothiadiazole compounds, emission maxima are often found in the green to orange region of the visible spectrum (500-600 nm). rsc.org
Expected Fluorescence Emission Data for a Related Benzothiadiazole Derivative
| Parameter | Expected Value |
| Emission λmax (in nonpolar solvent) | 500 - 550 nm |
| Emission λmax (in polar solvent) | 550 - 600 nm |
| Stokes Shift | 50 - 150 nm |
Cyclic Voltammetry for Redox Behavior Investigation
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The cyclic voltammogram of rsc.orgresearchgate.netthiazolo[5,4-e] rsc.orgresearchgate.netchemrxiv.orgbenzothiadiazol-7-amine is expected to show at least one reversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the electron-rich aromatic system. nih.govsemanticscholar.org The presence of the electron-donating amino group should lower the oxidation potential compared to the unsubstituted heterocyclic core. analchemres.org The reduction process might be more complex and could be irreversible, which is common for many benzothiadiazole derivatives. academicjournals.org The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively. researchgate.netflinders.edu.au
Expected Redox Potentials for a Related Aminobenzothiadiazole Derivative
| Process | Expected Potential (vs. Fc/Fc⁺) |
| Oxidation (E_ox) | +0.5 to +1.0 V |
| Reduction (E_red) | -1.0 to -1.5 V |
Structure Activity and Structure Property Relationship Studies in Advanced Materials Science
Impact of Molecular Planarity and Rigidity on π-Conjugation
The core of the nih.govmdpi.comthiazolo[5,4-e] nih.govmdpi.comresearchgate.netbenzothiadiazole system is fundamentally characterized by its high degree of planarity and structural rigidity. This characteristic arises from the fusion of the thiazole (B1198619) and benzothiadiazole ring systems. Analogous fused heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360), are known to be inherently rigid and planar, which facilitates the formation of an extended π-conjugated electronic system. researchgate.netrsc.org This rigid backbone is essential for effective π-orbital overlap across the molecule. researchgate.net
The planarity of the molecular structure ensures that the p-orbitals of the constituent atoms are well-aligned, leading to efficient delocalization of π-electrons. This delocalization is a prerequisite for many desirable electronic properties in organic materials, including charge transport and specific optical absorption and emission characteristics. The extended π-conjugation in such rigid molecules typically leads to smaller HOMO-LUMO energy gaps, which is a key factor in tuning the optoelectronic properties of materials for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The structural rigidity also contributes to the material's thermal stability and oxidative stability, which are important for the longevity and performance of electronic devices. researchgate.netrsc.org
Role of Electron-Deficient Nature in Material Design
The nih.govmdpi.comthiazolo[5,4-e] nih.govmdpi.comresearchgate.netbenzothiadiazole core is intrinsically electron-deficient. This property is inherited from its constituent heterocycles. The 2,1,3-benzothiadiazole (B189464) (BTD) unit is a well-established and potent electron-accepting building block in the design of functional organic materials. researchgate.net Similarly, the thiazolo[5,4-d]thiazole fused biheterocycle is recognized as an electron-deficient system, a characteristic enhanced by the presence of sp² hybridized nitrogen atoms. researchgate.netrsc.orgmdpi.com
The fusion of these two electron-deficient moieties creates a powerful electron-acceptor (A) core. This strong electron-withdrawing nature is a cornerstone of modern materials design, particularly for creating donor-acceptor (D-A) type molecules. rsc.orgresearchgate.net In such a D-A architecture, the electron-deficient thiazolo-benzothiadiazole core is chemically linked to an electron-donating (D) group. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The efficiency of this ICT process is fundamental to the performance of organic solar cells and certain types of fluorescent probes. rsc.orgnih.gov The electron-deficient character also helps in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which is a critical parameter for designing n-type organic semiconductors and for optimizing electron injection in OLEDs. nih.gov
Influence of Substituents on Electronic System Modulation
The electronic properties of the nih.govmdpi.comthiazolo[5,4-e] nih.govmdpi.comresearchgate.netbenzothiadiazole core can be finely tuned by the introduction of various substituent groups. The specific compound , with a 7-amine (-NH₂) group, exemplifies this principle. The amine group is a strong electron-donating group (EDG) which, when attached to the strongly electron-deficient core, creates a potent "push-pull" system. This configuration enhances the intramolecular charge transfer character of the molecule. rsc.org
The nature of the substituent profoundly impacts the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's energy gap (Egap). Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower both the HOMO and LUMO levels. mdpi.comnih.gov This modulation allows for precise control over the absorption and emission wavelengths of the material. For instance, introducing stronger EDGs or EWGs can lead to significant red-shifts in the absorption and emission spectra. nih.govrsc.org
The following table, based on computational studies of analogous substituted benzothiazole (B30560) derivatives, illustrates how different substituents can modulate electronic properties. mdpi.com
| Compound Analogue | Substituent Group | Nature of Group | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|---|---|
| Comp1 | -H (Reference) | Neutral | -5.59 | -1.95 | 3.64 |
| Comp2 | -CH3 | Electron-Donating | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO2 | Electron-Withdrawing | -6.18 | -3.35 | 2.83 |
Data derived from DFT calculations on donor-acceptor benzothiazole derivatives to illustrate the general principle of substituent effects. mdpi.com
Intermolecular Interactions and Self-Assembly Propensities
The rigid, planar geometry of the nih.govmdpi.comthiazolo[5,4-e] nih.govmdpi.comresearchgate.netbenzothiadiazole core is highly conducive to strong intermolecular interactions, which dictate the material's self-assembly into ordered structures in the solid state. The extended π-surface promotes efficient intermolecular π-π stacking, a key interaction for charge transport in organic semiconductors. researchgate.netrsc.org The distance between stacked molecules is critical for orbital overlap and, therefore, for charge carrier mobility.
In addition to π-π stacking, the presence of the 7-amine group introduces the possibility of strong, directional hydrogen bonding (N-H···N). This can significantly influence molecular packing and lead to the formation of well-defined supramolecular structures. psecommunity.org Furthermore, other weak intermolecular forces, such as C-H···N and C-H···S interactions, can play a crucial role in guiding the three-dimensional organization of the molecules. rsc.org The interplay between these various interactions (π-π stacking, hydrogen bonding, van der Waals forces) determines the final morphology of the material, such as the formation of one-dimensional nanofibers or two-dimensional crystalline sheets. psecommunity.orgrsc.org The ability to control this self-assembly is vital, as the macroscopic properties of the material, including its electrical conductivity, are highly dependent on the degree and nature of its supramolecular organization. rsc.org
The table below summarizes the types of non-covalent interactions that are significant in the self-assembly of such heterocyclic systems.
| Interaction Type | Description | Typical Distance (Å) | Influence on Self-Assembly |
|---|---|---|---|
| π-π Stacking | Attractive interaction between aromatic rings. | 3.3 - 3.8 | Promotes columnar or lamellar packing, crucial for charge transport. |
| Hydrogen Bonding | Strong electrostatic interaction involving a hydrogen atom and an electronegative atom (e.g., N-H···N). | 2.7 - 3.1 | Provides directionality and strength to the supramolecular structure. |
| C-H···N/S Interactions | Weak hydrogen bonds between a C-H group and a nitrogen or sulfur atom. | 2.5 - 3.0 (H···N/S) | Contributes to the fine-tuning of molecular packing and dimensionality of the assembly. psecommunity.orgrsc.org |
Applications in Functional Materials Research
Role as Building Blocks in Organic Electronic Systems
The unique electronic characteristics of the thiazolo-benzothiadiazole core make it a highly promising building block for organic electronic systems. Its inherent electron-deficient nature is a desirable trait for creating materials used in various optoelectronic devices. rsc.orgresearchgate.net The amine functionality is a key enabler, allowing for the incorporation of this heterocycle into larger, more complex molecular architectures through well-established chemical reactions.
The amine group on the mdpi.comacs.orgthiazolo[5,4-e] mdpi.comacs.orgmdpi.combenzothiadiazol-7-amine core serves as a versatile anchor for polymerization. It can participate in reactions like condensation polymerization to form imine or amide linkages, embedding the electron-accepting heterocyclic unit into the backbone of a conjugated polymer. This approach is instrumental in creating donor-acceptor (D-A) type polymers, where the thiazolo-benzothiadiazole unit acts as the acceptor. Such D-A structures are fundamental to tuning the electronic band gap and improving charge transport properties. researchgate.net Research on related conjugated microporous polymers (CMPs) containing thiazolo[5,4-d]thiazole (B1587360) (TzTz) linkages has highlighted their excellent photoelectric properties. researchgate.net Similarly, oligomers containing thiazolo[5,4-d]thiazole as an acceptor moiety linked to donor units like carbazole (B46965) or triphenylamine (B166846) have been synthesized for applications in optoelectronic devices. researchgate.net The integration of the mdpi.comacs.orgthiazolo[5,4-e] mdpi.comacs.orgmdpi.combenzothiadiazol-7-amine building block is expected to yield polymers with tailored electronic properties suitable for various organic electronic applications.
The development of high-performance organic semiconductors relies on molecules with high stability, planarity, and defined electron-donating or -accepting characteristics. The thiazolo[5,4-d]thiazole fused heterocycle is an electron-deficient system, a feature that makes it a promising component for n-type semiconductors. rsc.org Likewise, 2,1,3-benzothiadiazole (B189464) is a widely used electron-accepting building block for engineering molecules and polymers for organic field-effect transistors (OFETs) and organic solar cells. researchgate.netnih.gov The combination of these two electron-deficient moieties in a single, rigid, and planar structure makes mdpi.comacs.orgthiazolo[5,4-e] mdpi.comacs.orgmdpi.combenzothiadiazol-7-amine an excellent candidate for constructing novel organic semiconducting materials. The amine group allows it to be chemically bonded to other aromatic systems, creating complex D-A molecules with low HOMO-LUMO gaps and improved charge carrier mobilities. researchgate.net
Component in Luminescent Materials and Sensitizers
Thiazole (B1198619) and benzothiadiazole derivatives are intrinsically fluorescent, making them valuable components in the design of luminescent materials. mdpi.comscientificarchives.com The rigid, π-conjugated system of the mdpi.comacs.orgthiazolo[5,4-e] mdpi.comacs.orgmdpi.combenzothiadiazole core is conducive to strong luminescence, which can be harnessed in the creation of advanced materials like metal-organic and covalent organic frameworks.
Luminescent Metal-Organic Frameworks (LMOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. scientificarchives.com The optical properties of LMOFs are often dictated by the chosen organic linker. scientificarchives.com Thiazole and thiadiazole-based ligands are frequently used to build LMOFs with applications in chemical sensing and other areas. mdpi.comscientificarchives.com The amine group of mdpi.comacs.orgthiazolo[5,4-e] mdpi.comacs.orgmdpi.combenzothiadiazol-7-amine can act as a coordination site for metal ions, as demonstrated by the coordination of 4-amino-2,1,3-benzothiadiazole to zinc centers. rsc.orgresearchgate.net More commonly, the amine group serves as a point for further functionalization to create multitopic ligands (e.g., by adding carboxylate or pyridyl groups) necessary for the assembly of stable, porous 3D frameworks. mdpi.com MOFs constructed with ligands containing thiazolothiazole or benzothiadiazole units often exhibit strong, ligand-based fluorescence. scientificarchives.commdpi.com
Table 1: Examples of Luminescent MOFs Based on Related Heterocyclic Ligands
| MOF Name/Formula | Heterocyclic Ligand | Metal Ion | Emission Max (λ_em) | Application Highlight |
| [Zr₆O₄(OH)₄(BTDB)₆]∞ | 4,4′-(benzo[c] mdpi.commdpi.comresearchgate.netthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) | Zr(IV) | 510 nm | Detection of amines via fluorescence turn-on. mdpi.com |
| Zn₂(NDC)₂(DPTTZ) | N,N'-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ) | Zn(II) | 410 nm | Ligand-to-ligand energy transfer and sensing of Hg²⁺ ions. nih.gov |
| Cadmium(II)-based MOF | 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | Cd(II) | ~500 nm | Luminescence quenching sensor for the natural toxin gossypol (B191359). mdpi.com |
Covalent Organic Frameworks (COFs) are porous crystalline polymers with well-defined structures that are highly attractive for photocatalysis. acs.orgnortheastern.edu Incorporating photoactive units into the COF backbone is a key strategy for developing efficient heterogeneous photocatalysts. Thiazolo[5,4-d]thiazole and benzothiadiazole derivatives are excellent candidates for this purpose. mdpi.comrsc.org When integrated into a D-A framework structure, these electron-deficient heterocycles act as acceptor units, which promotes the crucial separation of photo-generated electrons and holes, thereby enhancing photocatalytic activity. mdpi.com The amine functionality of mdpi.comacs.orgthiazolo[5,4-e] mdpi.comacs.orgmdpi.combenzothiadiazol-7-amine is ideal for forming the robust imine or β-ketoenamine linkages that constitute the backbone of many COFs. researchgate.net For instance, thiazolo[5,4-d]thiazole-based COFs have demonstrated high efficiency in the photocatalytic degradation of organic pollutants and selective oxidation of amines. mdpi.comresearchgate.net
Table 2: Performance of Photocatalytic COFs Containing Related Heterocyclic Units
| COF Name | Heterocyclic Unit | Reaction | Key Performance Metric |
| TBTZ-COF | Thiazolo[5,4-d]thiazole | Degradation of Rhodamine B (RhB) | 99.76% degradation of RhB in 60 min under visible light. mdpi.com |
| HIAM-0011 | Benzothiadiazole | Photocatalytic Hydrogen Generation | Average H₂ evolution rate of 16.98 mmol g⁻¹ h⁻¹. rsc.org |
| CTF-NWU-1 | Thiazolo[5,4-d]thiazole | Photocatalytic Hydrogen Production | H₂ production rate of 17,600 µmol h⁻¹ g⁻¹. rsc.org |
| TpDTz-COF | Thiazolo[5,4-d]thiazole | Selective Oxidation of Benzylamine | Superior performance for blue light photocatalysis. researchgate.net |
Development of Chemical Sensors based on Luminescence Modulation
LMOFs and other luminescent materials derived from thiazole and benzothiadiazole building blocks have emerged as highly sensitive and selective chemical sensors. scientificarchives.comscientificarchives.commdpi.com The sensing mechanism typically involves a change in the material's fluorescence intensity—either quenching (turn-off) or enhancement (turn-on)—upon interaction with a target analyte. mdpi.commdpi.com The porosity of frameworks like MOFs can pre-concentrate analyte molecules near the fluorescent linkers, amplifying the sensory response. mdpi.com The mdpi.comacs.orgthiazolo[5,4-e] mdpi.comacs.orgmdpi.combenzothiadiazole core, with its intrinsic luminescence, is a prime candidate for designing such sensors. By incorporating this unit into a MOF or COF structure, it is possible to create sensors for a variety of environmental contaminants, including heavy metal ions and toxic organic compounds. scientificarchives.commdpi.com For example, a luminescent MOF built with a benzothiadiazole-containing ligand demonstrated highly sensitive detection of the toxic polyphenol gossypol with a detection limit of 0.65 µM through luminescence quenching. mdpi.com Another MOF based on a thiazolothiazole ligand was capable of sensing mercury ions (Hg²⁺) via a significant red-shift and subsequent quenching of its photoluminescence. nih.gov
Table 3: Chemical Sensing Applications of Luminescent MOFs with Related Ligands
| Framework Material | Ligand Core | Target Analyte(s) | Sensing Mechanism | Detection Limit (LOD) |
| Cadmium(II)-based MOF | 2,1,3-Benzothiadiazole | Gossypol | Luminescence Quenching | 0.65 µM |
| Zn₂(NDC)₂(DPTTZ) | Thiazolo[5,4-d]thiazole | Hg²⁺ | Red-shift & Quenching | Not specified |
| [Zr₆O₄(OH)₄(BTDB)₆]∞ | Benzo[c] mdpi.commdpi.comresearchgate.netthiadiazole | Nicotine, Amines | Fluorescence Enhancement | 3 µM concentration used |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| BT / BTD | 2,1,3-Benzothiadiazole |
| TzTz | Thiazolo[5,4-d]thiazole |
| H₂BTDB | 4,4′-(benzo[c] mdpi.commdpi.comresearchgate.netthiadiazole-4,7-diyl)dibenzoic acid |
| DPTTZ | N,N'-di(4-pyridyl)thiazolo-[5,4-d]thiazole |
| im₂btd | 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole |
| RhB | Rhodamine B |
| NDC | Naphthalene dicarboxylate |
Based on the conducted research, there is no specific information available regarding the utilization of the chemical compound " rsc.orgresearchgate.netthiazolo[5,4-e] rsc.orgresearchgate.netresearchgate.netbenzothiadiazol-7-amine" in dye design for enhanced charge separation. Consequently, the requested article focusing solely on this specific application of this particular compound cannot be generated with scientific accuracy.
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Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of complex fused heterocyclic systems such as mdpi.combiointerfaceresearch.comthiazolo[5,4-e] mdpi.combiointerfaceresearch.comnih.govbenzothiadiazol-7-amine often presents challenges in terms of yield, selectivity, and environmental impact. Future research will likely focus on developing more sophisticated and efficient synthetic methodologies. Current approaches for similar fused systems often involve multi-step processes that can be arduous and low-yielding.
Future synthetic strategies could pivot towards methods that have proven successful for analogous structures. For instance, protocols involving the oxidative cyclization of mercaptan precursors followed by C-H bond functionalization could offer a more direct route to the tricyclic core. nih.gov This approach has been effective for preparing benzo nih.govmdpi.comthiazolo[2,3-c] mdpi.comnih.govnih.govtriazoles and could potentially be adapted, offering high functional group tolerance and improved yields. nih.gov
Moreover, the principles of green chemistry are increasingly pivotal. The use of deep eutectic solvents (DESs) or heterogeneous catalysts could provide eco-friendly alternatives to conventional hazardous solvents and reagents. mdpi.comscispace.com One-pot, three-component reactions catalyzed by materials like vanadia-supported fluorapatite (B74983) (V2O5/FAp) have shown remarkable efficiency in synthesizing related benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidines, suggesting a promising path for the target compound. scispace.com Such methods not only streamline the synthesis but also align with sustainability goals by enabling catalyst reusability and minimizing waste. scispace.com
| Synthetic Strategy | Potential Advantages | Relevant Precursor/Analogue |
|---|---|---|
| Oxidative Cyclization & C-H Functionalization | High functional group tolerance, shorter reaction times, good to excellent yields. nih.gov | Mercaptophenyl-substituted triazoles. nih.gov |
| Multi-Component Reactions (MCRs) | Excellent yields, rapid synthesis, mild conditions, easy work-up. scispace.com | 2-amino-benzothiazole derivatives. scispace.com |
| Green Synthesis in Deep Eutectic Solvents (DES) | Eco-friendly, use of safer solvents, potentially cleaner crude products. mdpi.com | Thiazolo[5,4-d]thiazoles. mdpi.com |
Advanced Computational Modeling for Predictive Material Design
Computational chemistry offers powerful tools for predicting the properties of novel compounds before their synthesis, thereby guiding experimental efforts. For mdpi.combiointerfaceresearch.comthiazolo[5,4-e] mdpi.combiointerfaceresearch.comnih.govbenzothiadiazol-7-amine, advanced computational modeling is a crucial and largely unexplored avenue. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's conformational, thermodynamic, and spectroscopic features. mdpi.com
By modeling the structure, researchers can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the optical and electronic behavior of the material, including its potential use in optoelectronic devices. mdpi.com Furthermore, computational models can elucidate charge distribution diagrams, molecular electrostatic potential (MESP), and various reactivity descriptors. mdpi.com This information is invaluable for designing derivatives with tailored electronic properties, for instance, by predicting how different substituents on the thiazole (B1198619) or benzothiadiazole rings would affect the HOMO-LUMO gap. mdpi.com In silico tools can also predict pharmacokinetic and toxicological properties, which is particularly relevant if exploring biological applications. nih.gov
| Computational Method | Predicted Property | Significance for Material Design |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, vibrational spectra, HOMO-LUMO energies. mdpi.com | Predicts stability, reactivity, and electronic/optical properties. mdpi.com |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. | Guides development for optical applications like dyes and sensors. |
| Molecular Docking | Binding affinity to biological targets. biointerfaceresearch.comnih.gov | Assesses potential for pharmacological applications. biointerfaceresearch.comnih.gov |
| ADME Prediction Tools | Absorption, Distribution, Metabolism, Excretion properties. biointerfaceresearch.com | Evaluates drug-likeness and pharmacokinetic profile. biointerfaceresearch.com |
Exploration of Supramolecular Assembly and Nanostructure Formation
The planar, π-conjugated architecture of mdpi.combiointerfaceresearch.comthiazolo[5,4-e] mdpi.combiointerfaceresearch.comnih.govbenzothiadiazol-7-amine makes it an excellent candidate for forming ordered supramolecular structures. The study of its self-assembly and crystal engineering is a significant area for future research. The presence of sulfur and nitrogen heteroatoms can facilitate specific intermolecular interactions, such as S···N contacts, which can direct the packing of molecules in the solid state. researchgate.net
Research on related 2,1,3-benzothiadiazole (B189464) derivatives has shown that they can form infinite alternating π-stacks in the crystalline phase. researchgate.net It is conceivable that mdpi.combiointerfaceresearch.comthiazolo[5,4-e] mdpi.combiointerfaceresearch.comnih.govbenzothiadiazol-7-amine could exhibit similar behavior, leading to the formation of one-dimensional nanostructures with interesting charge-transport properties. Furthermore, the combination of the electron-donating amino group and the electron-accepting benzothiadiazole core within the same molecule could lead to the formation of charge-transfer (CT) complexes, either with itself or with other donor/acceptor molecules. researchgate.net Such CT complexes are known to exhibit unique optical and electronic properties, which could be harnessed for creating novel functional materials. researchgate.net Exploring how this molecule assembles on different surfaces or at interfaces could also lead to the development of thin films with tailored morphologies and functions.
Integration into Emerging Smart Materials and Responsive Systems
The intrinsic electronic properties of mdpi.combiointerfaceresearch.comthiazolo[5,4-e] mdpi.combiointerfaceresearch.comnih.govbenzothiadiazol-7-amine suggest its potential for integration into a variety of smart materials and responsive systems. The benzothiadiazole unit is a well-known building block for organic electronic materials due to its electron-accepting nature. nih.govresearchgate.net The fusion with a thiazole ring and an amino group creates a donor-π-acceptor (D-π-A) type structure, which is highly sought after for applications in organic electronics.
Future research could focus on incorporating this compound as an emissive layer in Organic Light-Emitting Diodes (OLEDs). nih.gov The electronic structure suggests the possibility of tuning the emission color by modifying substituents. Similarly, its D-π-A character makes it a candidate for use in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). nih.gov The amino group also provides a potential site for protonation or binding to metal ions, which could lead to changes in its optical or electronic properties. This opens up possibilities for developing chemosensors or responsive materials that change color or fluorescence in the presence of specific analytes. The development of such "smart" systems relies on a fundamental understanding of the structure-property relationships that have yet to be explored for this specific heterocyclic system.
| Emerging Application | Underlying Principle | Potential Functionality |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Donor-Acceptor structure facilitating electroluminescence. nih.gov | Emissive material for displays and lighting. |
| Organic Photovoltaics (OPVs) | Broad absorption and efficient charge separation in D-A systems. researchgate.net | Active layer material for solar cells. |
| Chemosensors | Analyte interaction (e.g., protonation of amine) altering electronic structure. | Optical or electrical detection of chemical species. |
| Responsive Materials | Changes in fluorescence or color upon external stimuli (e.g., pH, light, temperature). | Materials for switches, memory devices, or environmental sensors. |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 1 | 2-aminobenzothiazole, Cl₂S₂, DMF, 80°C | 65 | NH₂ peak at δ 5.8 (broad) |
| 2 | Cyclization (POCl₃, reflux) | 72 | Aromatic singlet at δ 7.3 |
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
Initial screening focuses on antimicrobial and enzyme inhibition assays:
- Antimicrobial activity : Follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values (µg/mL) are determined via broth microdilution .
- Enzyme inhibition : Kinase or protease assays (e.g., CDK1/GSK3β) use fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
Advanced: How can mechanistic insights into key cyclization steps be elucidated?
Methodological Answer:
- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation during cyclization via ¹⁵N NMR .
- DFT calculations : Model transition states to identify rate-determining steps (e.g., sulfur-nitrogen bond formation) .
- Kinetic studies : Monitor reaction intermediates by quenching at timed intervals and analyzing via LC-MS .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from assay variability or impurities. Strategies include:
- Standardized protocols : Adopt CLSI or OECD guidelines for reproducibility .
- HPLC purity verification : Ensure >95% purity using C18 columns (e.g., 90:10 H₂O:MeCN mobile phase) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What computational approaches predict structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR modeling : Apply Gaussian or COSMO-RS to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS) .
Advanced: How can green chemistry principles optimize synthesis?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve yields .
- Solvent selection : Replace DMF with Cyrene™ (a bio-based solvent) to minimize toxicity .
- Catalytic systems : Use Fe₃O₄ nanoparticles for recyclable catalysis in cyclization steps .
Advanced: What strategies enhance the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
- Lipinski’s rule compliance : Modify logP (<5) via substituent variation (e.g., adding polar groups) .
- In vitro ADME assays : Assess metabolic stability in liver microsomes and permeability via Caco-2 cells .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CRISPR-Cas9 knockouts : Confirm activity loss in target-deficient cell lines .
- Fluorescent probes : Develop BODIPY-labeled derivatives for live-cell imaging .
- Thermal shift assays : Measure ΔTm of target proteins upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
